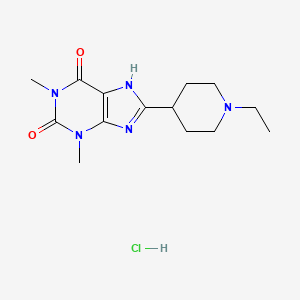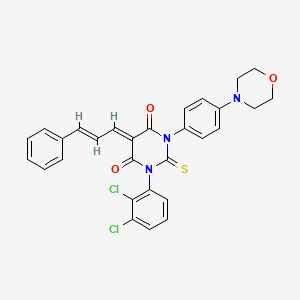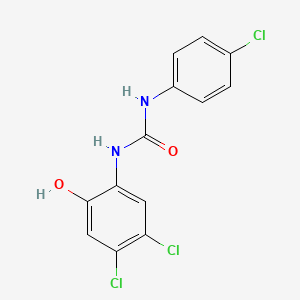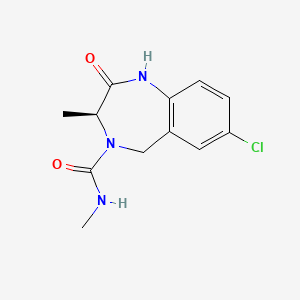
Ceramide 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceramide 8 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining skin barrier function and hydration.
準備方法
Synthetic Routes and Reaction Conditions: Ceramide 8 can be synthesized through several methods, including traditional chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form this compound .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as metabolic engineering of yeast or bacterial strains to produce ceramides. These methods are considered more environmentally friendly and sustainable compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions: Ceramide 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.
Reduction: Reduction reactions can convert this compound back to its precursor molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents under controlled conditions.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Modified ceramides with different fatty acid chains or sphingosine backbones.
科学的研究の応用
Ceramide 8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.
作用機序
Ceramide 8 exerts its effects through several mechanisms:
Cell Membrane Structure: this compound is a key component of the lipid bilayer, contributing to membrane stability and integrity.
Cellular Signaling: this compound can activate various signaling pathways, including those involved in apoptosis and cell differentiation.
Skin Barrier Function: In the skin, this compound helps to form a protective barrier that prevents water loss and protects against environmental stressors.
類似化合物との比較
Ceramide 8 is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:
Ceramide 1: Known for its role in skin hydration and barrier function.
Ceramide 2: Involved in cellular signaling and apoptosis.
Ceramide 3: Commonly used in skincare products for its moisturizing properties.
Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and sphingosine backbone, which confer distinct biophysical properties and biological functions. Its ability to enhance skin barrier function and retain moisture makes it particularly valuable in dermatological and cosmetic applications .
特性
CAS番号 |
873802-43-8 |
|---|---|
分子式 |
C42H83NO4 |
分子量 |
666.1 g/mol |
IUPAC名 |
N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1 |
InChIキー |
ZBQZXOVJGDSANU-SPUWTEBASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)






